molecular formula C21H25BO2 B2506817 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1346007-02-0

2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2506817
CAS No.: 1346007-02-0
M. Wt: 320.24
InChI Key: HISQGSPPFXDPLK-UHFFFAOYSA-N
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Description

This compound is a fluorene-based pinacol boronate ester with methyl substituents at the 9,9-positions and a boronate group at the 3-position. Its molecular formula is C21H25BO2, with a molecular weight of 320.24 g/mol and a purity of ≥98% (HPLC) . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, organic semiconductors, and pharmaceuticals. The dimethyl groups enhance steric stability while maintaining moderate solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane .

Properties

IUPAC Name

2-(9,9-dimethylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-13-14(11-12-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISQGSPPFXDPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boronic acid derivative. One common method is the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The compound acts as a boron source that can be coupled with various electrophiles to synthesize complex organic molecules.

1.2 Metal-Catalyzed Reactions

The compound has been utilized in metal-catalyzed transformations where it serves as a versatile reagent. For instance, its application in palladium-catalyzed reactions has shown promising results in synthesizing substituted aryl compounds with high yields and selectivity .

Material Science

2.1 Organic Photovoltaics

The compound has been explored as an organic photosensitizer in photovoltaic applications. Its ability to absorb light and facilitate charge transfer makes it suitable for use in solar cells. Research indicates that incorporating this compound into photovoltaic devices can enhance their efficiency by improving open-circuit voltage and overall power conversion efficiency .

2.2 OLEDs (Organic Light Emitting Diodes)

In the field of optoelectronics, 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for use in organic light-emitting diodes. The compound's structural properties contribute to its stability and light-emitting characteristics, making it a candidate for efficient OLED materials .

Case Studies

Study Application Findings
Study 1Cross-CouplingDemonstrated high yields in the synthesis of biaryl compounds using 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source .
Study 2Organic Solar CellsShowed improved efficiency when integrated into the active layer of solar cells compared to traditional materials .
Study 3OLEDsReported enhanced brightness and stability in OLED devices utilizing this compound as an emitting layer .

Mechanism of Action

The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the boron atom’s ability to form stable complexes with various organic molecules. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Structural and Functional Variations

Substituent Effects on Fluorene Backbone
Compound Name (Position of Boronate) 9,9-Substituents Boronate Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (3-position) Dimethyl 3 C21H25BO2 320.24 Balanced steric stability, moderate reactivity
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(boronate) Dioctyl 2,7 C41H64B2O4 642.58 High solubility in non-polar solvents; used in polymer electronics
2-(9,9-Diphenyl-9H-fluoren-2-yl)-boronate Diphenyl 2 C31H29BO2 444.38 Enhanced π-conjugation, improved charge transport
2-(7-Bromo-9,9-dioctylfluoren-2-yl)-boronate Dioctyl, 7-Bromo 2 C35H52BBrO2 595.52 Reactive intermediate for further functionalization
Electronic and Steric Effects
  • Dimethyl (Target Compound) : The methyl groups provide moderate steric hindrance, stabilizing the boronate group against hydrolysis while allowing efficient coupling in Suzuki reactions .
  • Dioctyl: The long alkyl chains significantly improve solubility in non-polar solvents (e.g., toluene), enabling solution-processable organic electronics. However, bulky substituents may slow reaction kinetics .
  • Diphenyl : Phenyl groups increase electron delocalization, enhancing charge-carrier mobility in optoelectronic devices. The bulky substituents also reduce aggregation in solid-state applications .
  • Bromo-Dioctyl : The bromine atom at the 7-position introduces a reactive site for sequential cross-coupling, enabling modular synthesis of complex polymers .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrated in the synthesis of nitrobenzene-fluorene derivatives via Suzuki coupling with 1-bromo-2-nitrobenzene, achieving yields >80% under standard Pd(0) catalysis .
  • Dioctyl-2,7-diylbis(boronate) : Used in chain-growth polymerization to produce polyfluorenes with narrow polydispersity (Đ = 1.1–1.3), critical for OLED and photovoltaic applications .
  • Bromo-Dioctyl-2-yl-boronate: Acts as a monomer in step-growth polymerization, with bromine enabling sequential functionalization (e.g., introducing carbazole units) .

Biological Activity

The compound 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 569343-09-5) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on antimicrobial and other therapeutic effects.

Basic Information

PropertyDetail
Molecular Formula C21H25BO2
Molecular Weight 320.239 g/mol
Melting Point 136°C
Appearance White crystalline powder
Purity ≥98.0% (HPLC)

Structural Characteristics

The structure of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring which is known for its stability and reactivity in various organic reactions. The presence of the dimethylfluorene moiety enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to dimethylfluorene derivatives. For instance, derivatives synthesized from fluorene have shown varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) of related compounds was noted to be higher than 256 μg/mL against multidrug-resistant strains .

Case Study: Fluorene Derivatives

In a study involving fluorene derivatives, several compounds were assessed for their efficacy against resistant microbial strains. The results indicated that while some derivatives exhibited significant activity against specific Gram-positive strains, others had limited effectiveness .

The biological activity of boron-containing compounds often involves interactions with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure can facilitate the formation of transient complexes with target biomolecules, potentially leading to inhibition of critical enzymatic pathways in microorganisms.

Enzymatic Inhibition

Research has suggested that dioxaborolanes can act as enzyme inhibitors by mimicking substrates or cofactors necessary for enzymatic reactions. This property may contribute to their antimicrobial effects by disrupting metabolic processes in pathogens .

Toxicity and Safety

While evaluating the biological activity of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is crucial to consider its toxicity profile. Preliminary assessments indicate that compounds in this class should be handled with care due to potential cytotoxic effects at higher concentrations .

Q & A

Q. What computational methods complement experimental data for structural analysis?

  • Computational Tools :
  • Density Functional Theory (DFT) : Model torsional angles of alkyl chains (e.g., gauche conformers at 70.95°) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts in pinacol-boronates) .
  • Molecular Dynamics (MD) : Simulate polymer chain aggregation in solution .

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